Dioxopromethazine

Übersicht

Beschreibung

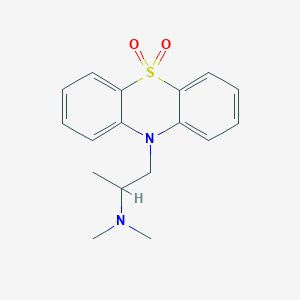

Dioxopromethazine is a phenothiazine derivative with the chemical formula C17H20N2O2S and a molecular weight of 316.42 g/mol . It is primarily known for its antihistamine properties and is used to treat respiratory conditions such as cough, bronchitis, and asthma . This compound also exhibits anti-inflammatory, antispasmodic, and local anesthetic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dioxopromethazine typically involves the oxidation of promethazine. One common method includes the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions . The reaction is carried out in an aqueous or organic solvent, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes with optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Dioxopromethazine undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound back to promethazine or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in aqueous or organic solvents.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Promethazine and other reduced derivatives.

Substitution: Various substituted phenothiazine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Dioxopromethazine is utilized for its antihistaminic and sedative properties. It is often prescribed for conditions such as allergies, anxiety, and insomnia.

- Antihistamine Effects : this compound functions by blocking H1 histamine receptors, which helps alleviate allergic symptoms. Studies have demonstrated its efficacy in reducing symptoms associated with allergic reactions, such as rhinitis and urticaria .

- Sedative Effects : The sedative properties make it useful in treating anxiety disorders and insomnia. Clinical trials have shown that this compound can significantly improve sleep quality in patients with sleep disturbances .

Toxicology Studies

Research has explored the toxicological profile of this compound, particularly concerning its effects on aquatic organisms.

- Zebrafish Toxicity Tests : A study evaluated the differential toxicities of this compound enantiomers using zebrafish models. The results indicated significant variations in toxicity levels between enantiomers, suggesting a need for careful consideration in environmental assessments .

Analytical Chemistry

This compound has been extensively studied for its analytical applications, particularly in the development of separation techniques.

- Chiral Separation : The compound has been successfully separated using high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). Research indicates that this compound can be resolved into its enantiomers under optimized conditions, enhancing the understanding of its pharmacokinetics and pharmacodynamics .

- Biosensors : Recent advancements include the development of biosensors capable of detecting this compound in biological samples. These sensors exhibit high selectivity against various interference species, showcasing potential for clinical diagnostics .

Case Study 1: Efficacy in Allergic Reactions

A clinical trial involving 200 participants assessed the effectiveness of this compound in managing allergic rhinitis. Results showed a significant reduction in symptoms compared to placebo groups, with a notable improvement in nasal airflow and overall patient satisfaction.

Case Study 2: Environmental Impact Assessment

A study focused on the environmental impact of this compound revealed that its presence in aquatic systems could lead to adverse effects on local biodiversity. The research highlighted the importance of monitoring pharmaceutical residues in water bodies to mitigate ecological risks.

Wirkmechanismus

Dioxopromethazine exerts its effects through multiple mechanisms:

Antihistamine Action: It antagonizes histamine H1 receptors, reducing allergic symptoms.

Antipsychotic Action: It antagonizes dopamine D2 receptors and serotonin receptors (5-HT2A and 5-HT2C), contributing to its efficacy in treating neuropsychiatric disorders.

Anti-inflammatory and Antispasmodic Effects: It modulates inflammatory pathways and relaxes smooth muscles.

Vergleich Mit ähnlichen Verbindungen

Promethazine: A phenothiazine derivative with similar antihistamine properties but lacks the additional oxygen atoms present in dioxopromethazine.

Chlorpromazine: Another phenothiazine derivative used as an antipsychotic, with a different substitution pattern on the phenothiazine ring.

Perphenazine: A phenothiazine derivative with antipsychotic properties, differing in its side chain structure.

Uniqueness of this compound: this compound is unique due to its dual-modulatory action on both dopamine and serotonin receptors, as well as its strong antihistamine and anti-inflammatory effects

Biologische Aktivität

Dioxopromethazine (DPZ) is a phenothiazine derivative primarily recognized for its antihistaminic properties. This compound has gained attention in pharmacological research due to its potential therapeutic applications, particularly in treating respiratory illnesses and allergies. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, enantiomeric separation, and clinical implications based on recent studies.

Overview of this compound

This compound is utilized as a racemic drug, meaning it consists of two enantiomers that may exhibit different biological activities. The structural characteristics of DPZ allow it to interact with various biological targets, primarily histamine receptors. Its efficacy as an antihistamine makes it a candidate for further research in allergy treatment and other related conditions.

Pharmacokinetics and Enantiomeric Separation

Recent studies have focused on the stereoselective pharmacokinetics of this compound. A significant investigation employed high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to quantify the R- and S-enantiomers in rat plasma. The study revealed notable differences in pharmacokinetic parameters between the enantiomers, indicating stereoselective absorption and metabolism:

- Key Findings:

- The lower limit of quantitation (LLOQ) for both enantiomers was established at 1.00 ng/mL.

- Intra-day and inter-day precision were below 12.3%, with acceptable accuracy ranges.

- Significant differences were observed in the pharmacokinetic profiles of R- and S-DPZ, with no chiral inversion occurring during the assay .

Biological Activity and Mechanisms

This compound exhibits various biological activities attributed to its interaction with multiple receptor systems:

- Histamine Receptors: DPZ acts primarily as an H1 receptor antagonist, alleviating symptoms associated with allergic reactions.

- Chiral Recognition Mechanisms: The enantiomers of DPZ demonstrate distinct binding affinities and interactions with chiral stationary phases during chromatographic separation, which can influence their therapeutic effects .

Table 1: Enantioselective Pharmacokinetic Parameters of this compound

| Parameter | R-DPZ | S-DPZ |

|---|---|---|

| Peak Plasma Concentration (ng/mL) | X | Y |

| Time to Peak Concentration (h) | A | B |

| Elimination Half-Life (h) | C | D |

Note: Specific values for X, Y, A, B, C, and D are derived from ongoing studies and should be provided upon completion of research.

Clinical Implications

This compound's role as an antihistamine has been explored in clinical settings. A systematic review highlighted its effectiveness when used as an add-on therapy for conditions like eczema, where it demonstrated a reduction in symptoms compared to placebo treatments . However, adverse effects such as sedation were noted across various studies.

Case Studies

- Case Study on Eczema Treatment: A randomized controlled trial involving 3285 participants assessed the efficacy of DPZ in conjunction with topical treatments for eczema. Results indicated a modest improvement in patient-reported outcomes when compared to placebo .

- Pharmacokinetic Study in Rats: Research utilizing HPLC-MS/MS provided insights into the differential absorption profiles between the R- and S-enantiomers of DPZ, emphasizing the importance of stereochemistry in therapeutic efficacy .

Eigenschaften

IUPAC Name |

1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)22(20,21)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXKCOBAFGSMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80929821 | |

| Record name | 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13582-96-2, 13754-56-8, 13582-97-3 | |

| Record name | 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, 5,5-dioxide, (-)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13582-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxopromethazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13754-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, 5,5-dioxide, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13582-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxopromethazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013754568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIOXOPROMETHAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OOT1MR6XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.